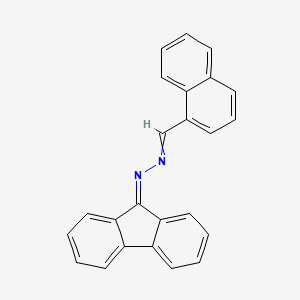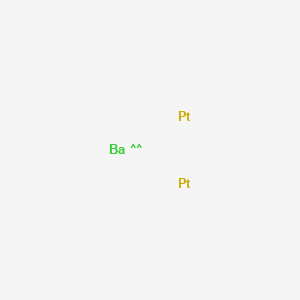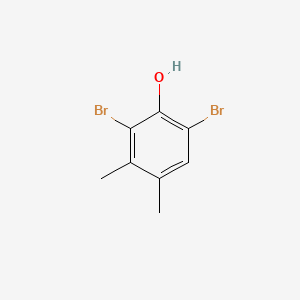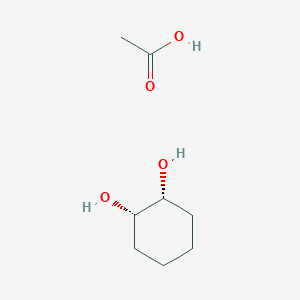
Acetic acid--(1R,2S)-cyclohexane-1,2-diol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-cyclohexan-2-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of an acetoxy group (-OCOCH₃) attached to the second carbon of the cyclohexane ring, and a hydroxyl group (-OH) attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetoxy-cyclohexan-2-ol can be synthesized through the esterification of cyclohexan-2-ol with acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Often carried out in an organic solvent like dichloromethane
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods: In an industrial setting, the production of 1-acetoxy-cyclohexan-2-ol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetoxy-cyclohexan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The acetoxy group can be reduced to yield cyclohexan-2-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexan-2-ol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-cyclohexan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-acetoxy-cyclohexan-2-ol involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and cyclohexan-2-ol, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: Similar structure but lacks the acetoxy group.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexyl acetate: Similar ester but with the acetoxy group attached to the cyclohexane ring.
Uniqueness: 1-Acetoxy-cyclohexan-2-ol is unique due to the presence of both the hydroxyl and acetoxy groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
13858-62-3 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
acetic acid;(1R,2S)-cyclohexane-1,2-diol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c7-5-3-1-2-4-6(5)8;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)/t5-,6+; |
InChI-Schlüssel |
JACZZXXVLCNVCX-KNCHESJLSA-N |
Isomerische SMILES |
CC(=O)O.C1CC[C@@H]([C@@H](C1)O)O |
Kanonische SMILES |
CC(=O)O.C1CCC(C(C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


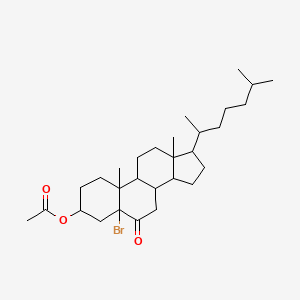
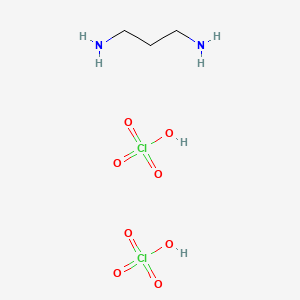

![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)

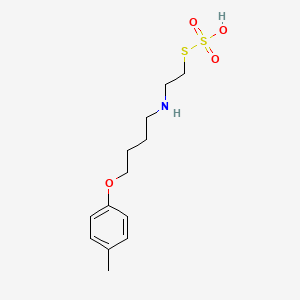
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
